molecular formula C20H26N4O4S B2844152 (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 2034609-97-5

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2844152
CAS No.: 2034609-97-5
M. Wt: 418.51
InChI Key: CDIVKTMAQPMGLA-UHFFFAOYSA-N
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Description

(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic compound that features a combination of pyrazole, piperidine, and morpholine functional groups. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Piperidine ring synthesis: This can be synthesized via the hydrogenation of pyridine or through cyclization reactions.

    Morpholine introduction: Morpholine can be introduced via nucleophilic substitution reactions.

    Final coupling: The final step would involve coupling the pyrazole, piperidine, and morpholine moieties under suitable conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of bioactive functional groups.

Medicine

In medicine, it could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, it might find applications in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The pyrazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-pyrazol-3-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
  • (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone

Uniqueness

The unique combination of functional groups in (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone might confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the morpholine sulfonyl group, in particular, could influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-22-10-8-19(21-22)17-3-2-9-23(15-17)20(25)16-4-6-18(7-5-16)29(26,27)24-11-13-28-14-12-24/h4-8,10,17H,2-3,9,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIVKTMAQPMGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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